REACTION_CXSMILES
|
[CH:1]([S:4]([NH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1)(=[O:6])=[O:5])([CH3:3])[CH3:2].[Br:17][C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1.C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:17][C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:12](=[O:13])[C:11]2[CH:15]=[CH:16][C:8]([NH:7][S:4]([CH:1]([CH3:3])[CH3:2])(=[O:6])=[O:5])=[CH:9][CH:10]=2)=[CH:20][CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)NC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
181 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on a column of silica-gel
|
Type
|
CONCENTRATION
|
Details
|
The eluate with 3% methanolmethylene chloride is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from ethyl acetate-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The crude resulting crystals
|
Type
|
CUSTOM
|
Details
|
are recrystallized from ethyl acetateisopropyl ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(NC(C2=CC=C(C=C2)NS(=O)(=O)C(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |